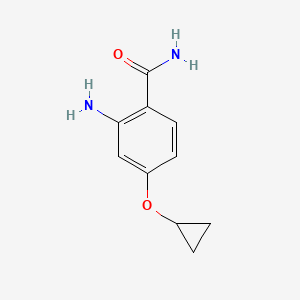![molecular formula C20H19FN4O3S B14806755 4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide](/img/structure/B14806755.png)
4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes an anilino group, a fluorophenyl group, and a hydrazino carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-anilino-4-oxobutanoyl chloride: This intermediate is prepared by reacting aniline with succinic anhydride in the presence of a suitable catalyst.
Reaction with hydrazine: The 4-anilino-4-oxobutanoyl chloride is then reacted with hydrazine to form the corresponding hydrazide.
Thioamide formation: The hydrazide is further reacted with carbon disulfide to form the hydrazino carbonothioyl derivative.
Coupling with 3-(4-fluorophenyl)acrylamide: Finally, the hydrazino carbonothioyl derivative is coupled with 3-(4-fluorophenyl)acrylamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced amines and alcohols.
Substitution: Halogenated derivatives and substituted amines.
Scientific Research Applications
N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-chlorophenyl)acrylamide
- N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-bromophenyl)acrylamide
- N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-methylphenyl)acrylamide
Uniqueness
N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19FN4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl]hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H19FN4O3S/c21-15-9-6-14(7-10-15)8-11-18(27)23-20(29)25-24-19(28)13-12-17(26)22-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,22,26)(H,24,28)(H2,23,25,27,29)/b11-8+ |
InChI Key |
HKBSCGFGNZBYEC-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B14806683.png)
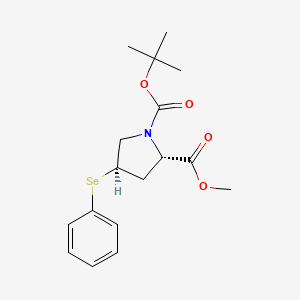
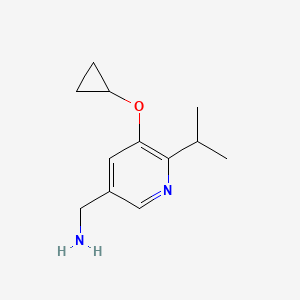
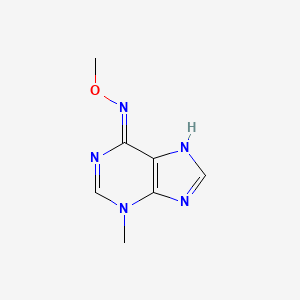
![7-Bromo-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14806710.png)
![1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14806716.png)
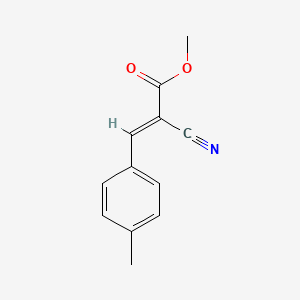


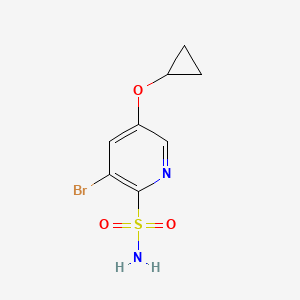
![Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14806732.png)
